molecular formula C20H25N5O2S B2991732 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1207058-09-0

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No. B2991732
CAS RN: 1207058-09-0
M. Wt: 399.51
InChI Key: DBVURJBYECTQQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. The synthesis could involve the formation of the pyrazolo[3,4-d]pyridazine ring, followed by the introduction of the thioether and acetamide groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyridazine ring system is a fused ring system that could contribute to the rigidity of the molecule. The thioether and acetamide groups could also influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the pyrazolo[3,4-d]pyridazine ring, thioether group, and acetamide group would all influence its properties. For example, the acetamide group could form hydrogen bonds, which could influence the compound’s solubility and reactivity .

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Research has been conducted on the synthesis of novel heterocyclic compounds, including pyrazolo[1,5-c]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other related derivatives. These compounds have been explored for their chemical and pharmacological activities, demonstrating the versatility of pyrazolo-pyridazine scaffolds in medicinal chemistry. The synthesis processes often involve cyclocondensation, cycloaddition, and modification of substituents to yield compounds with expected biological activities (Prhavc et al., 1999; Al-Afaleq & Abubshait, 2001).

Potential Biological Activities

Several studies have focused on the synthesis of heterocyclic compounds incorporating the thiadiazole moiety and other related structures to evaluate their potential as insecticidal and antimicrobial agents. The aim is to explore the biological efficacy of these compounds against various pests and pathogens, indicating their potential applications in agricultural and pharmaceutical fields (Fadda et al., 2017; Saravanan et al., 2010).

Antimicrobial and Anti-Inflammatory Applications

Research into the synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine has demonstrated potential antimicrobial properties. These studies highlight the chemical versatility of heterocyclic compounds and their importance in developing new therapeutic agents with antimicrobial and anti-inflammatory activities (Aly et al., 2011).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with studies focusing on their antioxidant activities. These complexes demonstrate significant antioxidant potential, suggesting their utility in medicinal chemistry and pharmaceutical research (Chkirate et al., 2019).

Safety and Hazards

Without specific studies, it’s hard to say what the safety and hazards associated with this compound would be. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to study its reactivity, or to investigate whether it has any biological activity .

properties

IUPAC Name

N-(2-methoxyethyl)-2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-13(2)18-16-11-22-25(15-7-5-14(3)6-8-15)19(16)20(24-23-18)28-12-17(26)21-9-10-27-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVURJBYECTQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NCCOC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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